REACTION_CXSMILES
|
[C:1]([C:3](=[CH:7][C:8]1[CH:13]=[C:12]([O:14][CH3:15])[C:11]([O:16][CH3:17])=[CH:10][C:9]=1[N+:18]([O-])=O)[C:4]([NH2:6])=[O:5])#[N:2]>[Fe].C(O)(=O)C.CN(C)C=O>[CH3:15][O:14][C:12]1[CH:13]=[C:8]2[C:9](=[CH:10][C:11]=1[O:16][CH3:17])[N:18]=[C:1]([NH2:2])[C:3]([C:4]([NH2:6])=[O:5])=[CH:7]2 |f:2.3|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)N)=CC1=C(C=C(C(=C1)OC)OC)[N+](=O)[O-]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
65.2 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
acetic acid N,N-dimethylformamide
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O.CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered while hot
|
Type
|
WASH
|
Details
|
The filter cake is washed with hot acetic acid (150 ml.)
|
Type
|
ADDITION
|
Details
|
The dark red filtrate is gradually added to IN hydrochloric acid (1500 ml.)
|
Type
|
FILTRATION
|
Details
|
the pink precipitate recovered by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from an excess (10%) of aqueous sodium hydroxide
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
washed with cold isopropanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=C(C(=NC2=CC1OC)N)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |